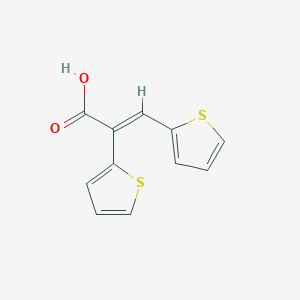

2,3-Bis(thiophen-2-yl)prop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Bis(thiophen-2-yl)prop-2-enoic acid, also known as BTPA, is a type of organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents. BTPA is an important building block for the synthesis of various compounds, and it is used in a wide range of research applications, such as in the study of biochemical and physiological effects, as well as in laboratory experiments.

Aplicaciones Científicas De Investigación

Organic Electronic Devices

Compounds related to “2,3-Bis(thiophen-2-yl)prop-2-enoic acid” have been noted for their limited solubility in common organic solvents, which is a desirable property for organic electronic devices that are prepared by vapor evaporation .

Amorphous Glass Formation

These compounds can exhibit multiple redox behaviors in electrochemical reduction and form stable amorphous glasses with high glass-transition temperatures above 100 °C, which is beneficial for creating durable materials .

Electrochemical Applications

The related thiophene compounds show low energy levels of the highest occupied molecular orbital, effectively blocking hole injection, which is crucial for certain electrochemical applications .

Medicinal Chemistry

Thiophene derivatives are significant in medicinal chemistry, serving as anchors for medicinal chemists to produce combinatorial libraries and lead molecules, particularly in the search for new therapeutic agents .

Anti-tumor Agents

Scaffold hopping methods have been applied to develop thiophene derivatives as novel PI3Kα/mTOR dual inhibitors, showing promise as anti-tumor agents .

Synthesis of Thiophene Derivatives

Acetylenic esters related to “2,3-Bis(thiophen-2-yl)prop-2-enoic acid” can be useful precursors for constructing the thiophene ring, which is a fundamental step in synthesizing various thiophene derivatives .

Mecanismo De Acción

Target of Action

The primary target of 2,3-Bis(thiophen-2-yl)prop-2-enoic acid is nematic liquid crystals . These are a type of liquid crystal with a specific orientation, and they play a crucial role in the functioning of liquid crystal displays (LCDs) .

Mode of Action

2,3-Bis(thiophen-2-yl)prop-2-enoic acid interacts with its targets by promoting excellent photoalignment of a bulk commercial nematic liquid crystal . This interaction is influenced by the number and disposition of fluoro-substituents and the position of attachment of the terminal thiophene moiety, either 2- or 3-substituted, in the molecular structure of the alignment material .

Biochemical Pathways

It’s known that the compound’s interaction with nematic liquid crystals influences the photoalignment process, which is crucial for the functioning of lcds .

Result of Action

The primary result of the action of 2,3-Bis(thiophen-2-yl)prop-2-enoic acid is the promotion of excellent photoalignment of a bulk commercial nematic liquid crystal . This effect is crucial for the functioning of LCDs, demonstrating the compound’s potential application in this field .

Action Environment

The action of 2,3-Bis(thiophen-2-yl)prop-2-enoic acid is influenced by environmental factors such as the presence of fluoro-substituents and the position of the terminal thiophene moiety in the molecular structure of the alignment material . These factors can significantly influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

(Z)-2,3-dithiophen-2-ylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S2/c12-11(13)9(10-4-2-6-15-10)7-8-3-1-5-14-8/h1-7H,(H,12,13)/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLNDKQJHPKCEM-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C(C2=CC=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C(\C2=CC=CS2)/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Bis(thiophen-2-yl)prop-2-enoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5,6-dimethyl-3-(3-morpholinopropyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(4-methoxyphenyl)methanone](/img/structure/B2910227.png)

![4-chloro-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2910228.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2910231.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2910242.png)

![N-phenyl-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2910247.png)